2-Azaspiro[5.6]dodecane
Overview
Description
2-Azaspiro[5.6]dodecane is a bicyclic amine compound characterized by its unique spirocyclic structure. This compound is widely used in scientific research and industrial applications due to its distinctive physical and chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-Azaspiro[5.6]dodecane are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed that the compound interacts with its targets in a way that leads to the production of important biologically active compounds .
Biochemical Pathways
It is known that the compound is promising for the production of important biologically active compounds , suggesting that it may influence multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation . Early research suggests that it may lead to the production of important biologically active compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be synthesized from commercially available reagents, suggesting that it may interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[5.6]dodecane typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[5.6]dodecane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The specific conditions for these reactions depend on the desired products and the nature of the starting materials.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-Azaspiro[5.6]dodecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the structure and function of biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Comparison with Similar Compounds
2-Azaspiro[5.6]dodecane can be compared with other similar compounds, such as 8-Azaspiro[5.6]dodec-10-ene. These compounds share a similar spirocyclic structure but differ in their chemical properties and applications . The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.
List of Similar Compounds
Properties
IUPAC Name |
2-azaspiro[5.6]dodecane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-7-11(6-3-1)8-5-9-12-10-11/h12H,1-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVGQBXWFXZJGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.